N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted with a 4-fluorophenyl group at position 2. The acetamide side chain is further modified with a 2-fluorophenyl moiety. This compound belongs to a class of molecules explored for diverse pharmacological activities, including enzyme inhibition and antimicrobial properties, due to the pyridazinone scaffold’s versatility in interacting with biological targets .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c19-13-7-5-12(6-8-13)15-9-10-18(25)23(22-15)11-17(24)21-16-4-2-1-3-14(16)20/h1-10H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURRHSVQNTURBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves a multi-step process:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under reflux conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted onto the phenyl rings.
Acetylation: The final step involves the acetylation of the pyridazinone derivative with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, resulting in the formation of hydroxyl derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, triggering downstream signaling pathways.
Pathway Modulation: The compound can influence various biological pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone-acetamide hybrids are widely studied for structure-activity relationship (SAR) optimization. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison of Pyridazinone-Acetamide Derivatives
Key Structural and Functional Insights
Fluorine Substitution: The target compound’s dual fluorophenyl groups (2- and 4-positions) likely enhance metabolic stability and π-π stacking interactions compared to mono-fluorinated analogs like 3a . In contrast, 9 replaces pyridazinone with a quinazolinone core but retains fluorophenyl ethyl groups, demonstrating the importance of fluorinated aromatics in enzyme inhibition .
Heterocyclic Modifications: Piperazine-substituted derivatives (e.g., 6c) exhibit improved solubility and conformational flexibility, critical for CNS-targeting applications .
Synthetic Feasibility :
- High yields (>95%) are achievable for derivatives with simple substituents (e.g., 3a ), while complex groups (e.g., 8a ) result in lower yields (<50%) due to steric or electronic challenges .
Biological Activity
N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described using its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H15F2N3O
- Molecular Weight : 315.32 g/mol
This compound exhibits biological activity primarily through its interaction with histone deacetylases (HDACs). HDACs are crucial enzymes involved in the regulation of gene expression and have been implicated in various cancers.
Inhibition of HDACs
Recent studies have shown that this compound selectively inhibits class I HDAC isoforms, which are particularly relevant in the context of tumor growth and progression. The inhibition leads to an increase in acetylated histones, thereby promoting apoptosis and cell cycle arrest in cancer cells.
Antitumor Activity
In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including:
- HepG2 (liver cancer)
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines range from 1.3 μM to 5.0 μM, indicating potent antiproliferative effects compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .
Induction of Apoptosis
The compound has been shown to induce apoptosis through several pathways:
- Caspase Activation : Increased levels of cleaved caspases were observed, indicating the activation of the apoptotic pathway.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to G1 phase arrest, thereby inhibiting further cell division .
Study 1: In Vitro Antitumor Efficacy
A study evaluated the effects of this compound on HepG2 cells. The findings indicated:
- IC50 : 1.3 μM
- Apoptosis Rate : Increased from 5.83% (control) to 28.83% at 9 μM concentration.
- Cell Cycle Analysis : A significant increase in G2/M phase cells was noted, confirming the compound's role in cell cycle regulation .
Study 2: In Vivo Efficacy
In a xenograft model using SKM-1 myelodysplastic syndrome cells, oral administration of the compound resulted in a tumor growth inhibition (TGI) rate of approximately 48%, showcasing its potential for therapeutic application .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C17H15F2N3O |
| Molecular Weight | 315.32 g/mol |
| IC50 (HepG2) | 1.3 μM |
| Apoptosis Rate (9 μM) | 28.83% |
| TGI (In Vivo) | 48% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
